
2-(Quinolin-6-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Quinolin-6-YL)acetamide is a heterocyclic compound featuring a quinoline ring attached to an acetamide group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the quinoline moiety in this compound makes it a compound of interest for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-6-YL)acetamide typically involves the reaction of quinoline derivatives with acetamide precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, where isatin reacts with an aromatic amine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Quinolin-6-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Quinolin-6-YL)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria and bacterial infections.
Industry: Utilized in the development of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Quinolin-6-YL)acetamide involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with various enzymes and receptors, modulating biological pathways involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of biological activities.
2-Hydroxyquinoline: Exhibits antimicrobial and antifungal properties.
4-Hydroxyquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-(Quinolin-6-YL)acetamide stands out due to its specific structural features, which confer unique biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
2-quinolin-6-ylacetamide |
InChI |
InChI=1S/C11H10N2O/c12-11(14)7-8-3-4-10-9(6-8)2-1-5-13-10/h1-6H,7H2,(H2,12,14) |
Clé InChI |
KZYRSVFLSBNKJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)CC(=O)N)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


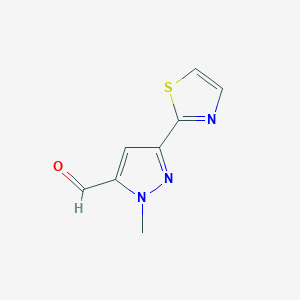
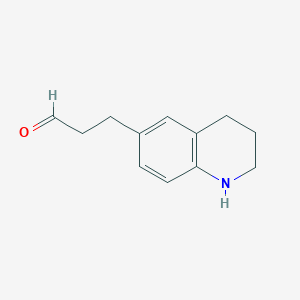
![6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11906300.png)

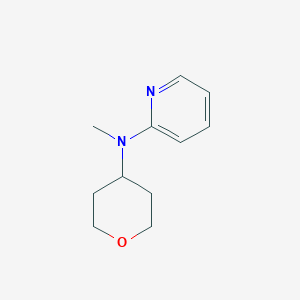

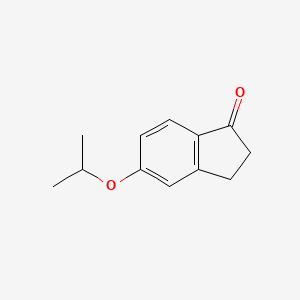



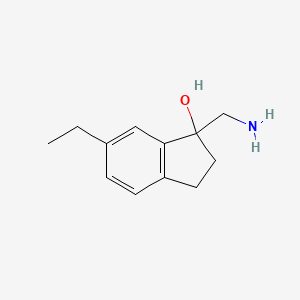
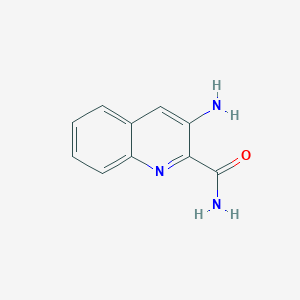

![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)
